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Compound of Interest

2-Fluoro-4-methylphenylboronic
Compound Name: d
aci

Cat. No.: B019590

Disclaimer: Publicly available experimental spectral data for 2-Fluoro-4-methylphenylboronic
acid (CAS: 170981-26-7) is limited. The data presented in this guide is a predictive analysis
based on the spectral properties of structurally analogous compounds, including 2-
fluorophenylboronic acid, 4-methylphenylboronic acid, and other substituted phenylboronic
acids. This document is intended to serve as a reference for researchers in the synthesis and
characterization of this compound.

Introduction

2-Fluoro-4-methylphenylboronic acid is a valuable building block in organic synthesis,
particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of
pharmaceuticals and advanced materials. The presence of both a fluorine atom and a methyl
group on the phenyl ring influences the electronic properties and reactivity of the molecule.
Accurate characterization of this compound is essential for its effective use. This guide
provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics of 2-Fluoro-4-
methylphenylboronic acid. These predictions are derived from the analysis of related
compounds and an understanding of the substituent effects on the phenyl ring.
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Table 1: Predicted *H NMR Spectral Data

Solvent: DMSO-ds

Proton
Assignment

Predicted
Chemical Shift

(3) (ppm)

Multiplicity

Predicted
Coupling
Constants (J)
(Hz)

Notes

B(OH)2

~8.0-8.5

Broad Singlet

Chemical shift
can be variable
and dependent
on concentration
and water

content.

~75-7.7

Doublet

3)(H,H) = 7-8

Deshielded due
to proximity to
the boronic acid

group.

H-5

~6.9-7.1

Doublet of

Doublets

3J(H,H) = 7-8,
4)(H,F) = 8-10

Coupled to both
H-6 and the

fluorine atom.

H-3

~6.8-7.0

Doublet

3J(H,F) = 10-12

Coupled to the
adjacent fluorine

atom.

CHs

Singlet

Typical chemical
shift for a methyl
group on an

aromatic ring.

Table 2: Predicted **C NMR Spectral Data

Solvent: DMSO-ds
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Predicted C-F

Carbon Predicted Chemical .
. . Coupling (*J,23,3J) Notes
Assignment Shift (0) (ppm)
(Hz)
The carbon atom
) attached to boron

C-1(C-B) ~125-130 Not typically observed

often shows a broad

or unobserved signal.

Large one-bond

coupling constant is
C-2 (C-F) ~160 - 165 1J(C,F) = 240-250 o

characteristic of a C-F

bond.

Two-bond coupling to
C-3 ~115-120 2)(C,F) = 20-25 )

fluorine.

Three-bond coupling
C-4 (C-CHs) ~140 - 145 3J(C,F)=2-4 ]

to fluorine.

Four-bond coupling to
C-5 ~130 - 135 4J(C,F)=1-3 )

fluorine.

Three-bond coupling
C-6 ~135 - 140 3J(C,F) =5-8 ]

to fluorine.
CHs ~20-22 -

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber . . .
Vibration Type Intensity Notes
(cm™)
Characteristic of the
boronic acid hydroxyl
~3300 - 3500 O-H Stretch (B(OH)2) Strong, Broad )
groups, often involved
in hydrogen bonding.
C-H Stretch )
~3000 - 3100 _ Medium
(Aromatic)
~2900 - 3000 C-H Stretch (Methyl) Medium
C=C Stretch )
~1610 ] Medium-Strong
(Aromatic)
A key characteristic
~1350 - 1400 B-O Stretch Strong peak for boronic
acids.
~1250 C-F Stretch Strong
~1100 - 1200 B-C Stretch Medium

Table 4: Predicted Mass Spectrometry (MS) Data

lonization Method: Electrospray lonization (ESI) or Electron lonization (El)

m/z Value

lon Type

Notes

154.05

[M]* or [M+H]*

The molecular ion peak,
corresponding to the molecular
weight of 153.95 g/mol . High-
resolution mass spectrometry
(HRMS) would confirm the
elemental composition
C7HsBFOa2.

136

[M-H20]*

Loss of a water molecule.

110

[M-B(OH)2]*

Loss of the boronic acid group.
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Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-15 mg of 2-Fluoro-4-methylphenylboronic
acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-da)
in an NMR tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 400 MHz or higher for protons.

1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o Process the raw data using Fourier transformation, followed by phase and baseline
correction.

13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and
a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.

o Process the data similarly to the *H NMR spectrum.

Data Analysis: Integrate the signals in the *H NMR spectrum to determine proton ratios.
Analyze chemical shifts, splitting patterns, and coupling constants (especially C-F couplings
in the 13C spectrum) to assign signals to the respective nuclei.

Infrared (IR) Spectroscopy
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o Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR)
technique is most convenient. Place a small amount of the solid sample directly on the ATR
crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Record the sample spectrum, typically in the range of 4000-400 cm~1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Analysis: The resulting spectrum should be baseline-corrected and the peaks should be
labeled. Compare the positions and shapes of the absorption bands with the predicted
values to identify characteristic functional groups.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

e Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Time-of-
Flight (TOF) or Orbitrap analyzer, coupled with an appropriate ionization source like
Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition:

o Acquire a full scan mass spectrum in positive or negative ion mode to determine the
molecular ion peak.

o For structural confirmation, perform tandem MS (MS/MS) on the isolated molecular ion to
induce fragmentation and obtain a characteristic fragmentation pattern.

o Data Analysis: Determine the exact mass of the molecular ion and compare it to the
calculated mass for the molecular formula C7HsBFO:2. Analyze the fragmentation pattern to
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further confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis and
characterization of 2-Fluoro-4-methylphenylboronic acid.
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Caption: Workflow for spectral analysis of 2-Fluoro-4-methylphenylboronic acid.

¢ To cite this document: BenchChem. [Spectral Analysis of 2-Fluoro-4-methylphenylboronic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019590#spectral-data-of-2-fluoro-4-
methylphenylboronic-acid-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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